molecular formula C8H7BrN2 B1292637 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 958358-00-4

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1292637
M. Wt: 211.06 g/mol
InChI Key: LIWNOYGPTTTZOS-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom makes these compounds suitable for further functionalization through various organic reactions, such as cross-coupling reactions.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds has been reported in several studies. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction and debenzylation steps . Another study reported the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization, highlighting the versatility of this method in introducing various substituents . These methods demonstrate the synthetic accessibility of brominated pyrrolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using single-crystal X-ray diffraction data. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was elucidated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the structures of novel 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography . These studies provide insights into the solid-state geometry and intermolecular interactions of brominated pyrrolopyridines.

Chemical Reactions Analysis

Brominated pyrrolopyridines can undergo various chemical reactions due to the presence of the reactive bromine atom. For instance, carbon-carbon coupling reactions have been utilized to synthesize novel pyridine derivatives . The bromine atom in these compounds can act as a good leaving group, facilitating nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The reactivity of these compounds makes them valuable intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrrolopyridines can be influenced by their molecular structure. Spectroscopic techniques such as FT-IR and NMR have been used to characterize these compounds . Density functional theory (DFT) calculations have provided insights into the vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties of these molecules . Additionally, the antimicrobial activities of some brominated pyrrolopyridines have been tested, indicating potential biological applications .

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

One notable application of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is in the synthesis of complex heterocyclic frameworks. Alekseyev et al. (2015) developed a simple synthesis for heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization, showcasing the compound's utility in constructing 5-bromo-7-azaindole scaffolds with diverse substituents. This method opens pathways for the creation of pharmacologically relevant structures from readily available materials Alekseyev, R., Amirova, S., & Terenin, V. (2015). Synthesis, 47, 3169-3178.

Role in Marine Alkaloid Synthesis

Javier Mendiola et al. (2004) demonstrated the compound's role in synthesizing the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, the core of the variolin family of marine alkaloids. Their novel synthesis route involved the reaction of 3-bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine with tosylmethyl isocyanide under phase-transfer conditions. This method provided an efficient pathway to synthesize methoxycarbonyl azolopyrimidines, contributing to the total synthesis of variolin B, a compound with significant biological activity Mendiola, J., Baeza, A., Alvarez-Builla, J., & Vaquero, J. J. (2004). The Journal of Organic Chemistry, 69(15), 4974-4983.

Pharmaceutical Synthesis and Biological Activity

Research has also explored the synthesis of novel compounds with potential pharmaceutical applications. Variya et al. (2019) synthesized a series of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked to various sulfonamide derivatives, demonstrating significant antibacterial and antioxidant activities. This study highlights the compound's role in developing new therapeutic agents with enhanced biological activities Variya, H. H., Panchal, V., & Patel, G. (2019). Current Chemistry Letters.

properties

IUPAC Name

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWNOYGPTTTZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646841
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

958358-00-4
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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